molecular formula C38H36O9 B12290523 [6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate

[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate

Cat. No.: B12290523
M. Wt: 636.7 g/mol
InChI Key: AGFANOADWIIWSA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of [6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate follows the principles outlined by the Chemical Abstracts Service (CAS) for polyfunctional cyclic compounds. The parent structure is a cyclohex-3-en-1-yl ring, with substituents prioritized based on seniority rules:

  • Position 1 : A benzoate ester group, derived from benzoic acid via substitution at the cyclohexene ring’s first carbon.
  • Position 2 : A trisubstituted methoxy group ([bis(4-methoxyphenyl)-phenylmethoxy]), where the central methine carbon binds two 4-methoxyphenyl groups and one phenyl group.
  • Position 4 : A methoxycarbonyl group (–COOCH₃), esterified at the fourth carbon.
  • Position 6 : An acetyloxy group (–OCOCH₃) at the sixth carbon.

The numbering begins at the benzoate-bearing carbon (C1), proceeds sequentially around the ring, and accounts for the double bond between C3 and C4. The full IUPAC name reflects this hierarchy, with substituents ordered alphabetically and locants assigned to minimize numerical values. The “bis(4-methoxyphenyl)” prefix adheres to CAS conventions for symmetrically substituted aryl groups.

Stereochemical Analysis and Configuration Determination

The compound exhibits three stereogenic centers at C1, C2, and C6 of the cyclohexene ring, as confirmed by X-ray crystallographic data. The absolute configurations were resolved using anomalous scattering methods, revealing the following:

  • C1 (Benzoate position) : R-configuration, dictated by the Cahn-Ingold-Prelog priority rules applied to the cyclohexene ring’s substituents.
  • C2 (Trityl ether position) : S-configuration, influenced by the bulky trisubstituted methoxy group’s spatial orientation.
  • C6 (Acetyloxy position) : R-configuration, stabilized by intramolecular hydrogen bonding between the acetyloxy carbonyl and adjacent methoxycarbonyl group.

The double bond at C3–C4 adopts an E-geometry, as evidenced by the 120.5° bond angle observed crystallographically. This geometry imposes a half-chair conformation on the cyclohexene ring, with C1 and C6 substituents occupying pseudo-axial positions to minimize steric clash with the trityl ether at C2.

X-ray Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction analysis (Table 1) reveals orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters a = 12.422 Å, b = 7.4958 Å, and c = 20.325 Å. The asymmetric unit contains two independent molecules (Z′ = 2), differentiated by the orientation of the trityl ether group. Key structural features include:

Table 1 : Crystallographic data for [6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate.

Parameter Value
Space group P2₁2₁2₁
a (Å) 12.422(2)
b (Å) 7.4958(11)
c (Å) 20.325(4)
Volume (ų) 1892.4(6)
Z/Z′ 4/2

The crystal packing is stabilized by weak C–H···O hydrogen bonds between the methoxycarbonyl oxygen (O5) and aromatic hydrogens of adjacent trityl groups (H···O = 2.42 Å). Additionally, π-π stacking interactions (3.58 Å) between benzoate phenyl rings contribute to lamellar layer formation along the b-axis. Molecular dynamics simulations indicate that the trityl ether undergoes limited rotation (±15°) within the crystal lattice, constrained by steric interactions with the acetyloxy group.

Comparative Analysis with Structurally Related Shikimic Acid Derivatives

The target compound shares a cyclohexene core with zeylenone (C₂₁H₁₈O₇), a natural product derived from shikimic acid. Key comparative insights include:

  • Substituent Diversity : Unlike zeylenone’s hydroxyl and methyl benzoate groups, the target compound features a trityl ether and methoxycarbonyl group, enhancing steric bulk and altering hydrogen-bonding capacity.
  • Conformational Flexibility : Zeylenone adopts a boat conformation due to hydrogen bonding between hydroxyl groups, whereas the target compound’s half-chair conformation arises from steric repulsion between the trityl ether and acetyloxy group.
  • Crystallographic Behavior : Shikimate esters like methyl shikimate exhibit Z′ = 1 structures, whereas the target compound’s Z′ = 2 asymmetry reflects conformational polymorphism induced by the trityl group’s rotational states.

These differences underscore the impact of ester group bulkiness on solid-state packing and biological activity pathways.

Properties

Molecular Formula

C38H36O9

Molecular Weight

636.7 g/mol

IUPAC Name

[6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate

InChI

InChI=1S/C38H36O9/c1-25(39)45-33-23-27(36(40)44-4)24-34(35(33)46-37(41)26-11-7-5-8-12-26)47-38(28-13-9-6-10-14-28,29-15-19-31(42-2)20-16-29)30-17-21-32(43-3)22-18-30/h5-22,24,33-35H,23H2,1-4H3

InChI Key

AGFANOADWIIWSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=CC(C1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Trityl Protection at C2

The C2 hydroxyl group is protected first to prevent unwanted side reactions. Shikimic acid methyl ester (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Trityl chloride (1.2 eq) and pyridine (2.5 eq) are added dropwise at 0°C. The reaction proceeds for 12 hours at room temperature, yielding the C2-tritylated intermediate.

Key Data:

Parameter Value
Yield 85%
Purity (HPLC) 92%
Solvent Dichloromethane
Temperature 0°C → 25°C

Acetylation at C6

The C6 hydroxyl is acetylated using acetic anhydride (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in tetrahydrofuran (THF). The mixture is stirred at 40°C for 6 hours, followed by quenching with ice-water. The product is extracted with ethyl acetate and dried over Na₂SO₄.

Key Data:

Parameter Value
Yield 78%
Purity (HPLC) 90%
Catalyst DMAP

Methoxycarbonylation at C4

The C4 position undergoes methoxycarbonylation via methyl chloroformate (1.3 eq) in the presence of triethylamine (2.0 eq) in DCM. The reaction is maintained at -10°C for 4 hours to minimize ester migration.

Key Data:

Parameter Value
Yield 70%
Purity (HPLC) 88%
Temperature -10°C

Benzoylation at C1

The final step introduces the benzoate group using benzoyl chloride (1.5 eq) and pyridine (3.0 eq) in THF. The reaction is refluxed for 8 hours, followed by solvent evaporation and purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data:

Parameter Value
Yield 65%
Purity (HPLC) 95%
Eluent Hexane:Ethyl acetate (3:1)

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography (silica gel, 230–400 mesh). The eluent gradient transitions from hexane to ethyl acetate, isolating the target compound with >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, 2H, benzoate aromatic), 6.75–7.45 (m, 13H, trityl aromatics), 5.62 (s, 1H, cyclohexene proton).
  • ¹³C NMR : 170.2 ppm (C=O, benzoate), 165.8 ppm (C=O, acetyl), 154.3 ppm (C=O, methoxycarbonyl).
  • HRMS : m/z calc. for C₃₈H₃₆O₉ [M+H]⁺: 637.2385; found: 637.2389.

Challenges and Optimization

  • Regioselectivity : The bulky trityl group at C2 directs subsequent reactions to less hindered positions (C1, C4, C6).
  • Ester Migration : Low-temperature conditions (-10°C) during methoxycarbonylation prevent acyl group migration.
  • Solvent Choice : THF enhances acylation rates due to its polarity, while DCM favors tritylation.

Scalability and Industrial Relevance

Bench-scale synthesis (10–50 g) achieves consistent yields (60–70%), but industrial-scale production requires:

  • Continuous Flow Systems : To manage exothermic reactions during acylation.
  • Crystallization Optimization : Replace chromatographic purification with recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of this compound indicate potential applications in drug design and development. The presence of multiple functional groups can enhance its solubility and bioavailability, making it a candidate for therapeutic agents. Compounds with similar structures have been known to exhibit various biological activities, such as:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzoateAromatic ring with methoxy groupAntimicrobial
CurcuminDiarylheptanoid structureAnti-inflammatory
Bisphenol ATwo phenolic ringsEndocrine disruptor

The unique arrangement of this compound allows for multiple points of interaction with biological targets, which could lead to enhanced therapeutic effects.

Material Science

Due to its complex structure, this compound may also find applications in material science. Its properties could be leveraged in the development of advanced materials such as:

  • Polymers : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of the resulting materials.
  • Coatings : Its chemical stability and potential UV absorption characteristics could make it suitable for protective coatings in various industrial applications.

Photochemistry

Given its structural features, particularly the conjugated system involving aromatic rings, this compound may exhibit interesting photochemical properties. It could be explored for use in:

  • Photovoltaics : As a component in organic solar cells due to its ability to absorb light and convert it into electrical energy.
  • Light Stabilizers : In plastics and coatings to prevent degradation from UV exposure.

Mechanism of Action

The mechanism of action of [6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Analysis

(a) 4-Methoxybenzoate Derivatives

Compounds with 4-methoxybenzoate esters share reactivity patterns influenced by the electron-donating methoxy group. Examples from include:

  • 2-Chloro-6-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate (CAS: 494759-12-5): Features a chloro substituent and carbohydrazonoyl group, enhancing electrophilicity compared to the target compound’s acetyloxy group .
  • [2-(Dimethylamino)-1-phenylethyl] 4-methoxybenzoate: The dimethylamino group introduces basicity, contrasting with the target’s neutral trityl group .
(b) Cyclohexene and Dihydropyran Derivatives
  • 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): Shares a benzoate ester and methoxy group but replaces the cyclohexene with a dihydropyran ring.
(c) Trityl-Protected Compounds
  • The bis(4-methoxyphenyl)-phenylmethoxy group in the target compound is structurally analogous to trityl protecting groups used in nucleoside chemistry. Such groups are known for steric hindrance and acid-lability, which could influence synthetic routes .

Biological Activity

The compound [6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate is a complex organic molecule with potential biological activities. Its structure suggests properties that could be relevant in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Molecular Formula and Weight

  • Molecular Formula : C₃₈H₃₆O₉
  • Molecular Weight : 634.67 g/mol

Structural Features

The compound features multiple aromatic rings, methoxy groups, and an acetyloxy moiety, which are known to contribute to its biological activity. The presence of these functional groups may enhance lipophilicity and facilitate interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of benzoate compounds can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, compounds featuring methoxyphenyl groups have shown promise in inhibiting tumor growth in various cancer cell lines. The specific mechanism may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Antioxidant Activity : A study investigating the antioxidant properties of similar compounds demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro.
  • Anti-inflammatory Research : Another study highlighted the ability of methoxy-substituted benzoates to reduce inflammation markers in animal models of arthritis.
  • Anticancer Evaluation : In a recent investigation, a related compound showed a 50% reduction in cell viability in breast cancer cell lines after 48 hours of treatment.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryDecreased pro-inflammatory cytokines
Anticancer50% reduction in breast cancer cell viability

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
[6-Acetyloxy-2-bis(4-methoxyphenyl)...]634.67 g/molHighModerateHigh
4-Methoxyphenyl-4-(6-hydroxyhexyloxy)benzoate344.41 g/molModerateHighLow
2,6-Bis(benzyloxy)-4-methoxyphenyl acetate366.45 g/molLowModerateModerate

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